N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide
Overview
Description
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analysis and Detection
Research has focused on the analysis of N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, a class of designer hallucinogenic drugs, including their detection on blotter paper using advanced analytical techniques. These studies aim to identify and quantify these compounds due to their abuse potential and associated health risks (Poklis et al., 2015).
Corrosion Inhibition
The ethylenediamine derivatives, including those related to N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide, have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. Such research offers insights into their potential applications in protecting industrial materials (Agrawal et al., 2004).
Metabolic Profiling
Metabolic profile studies of NBOMe derivatives, including the investigation of human liver microsome reactions, have been conducted to understand their biotransformation. This research is crucial for identifying metabolic markers for forensic and toxicological analysis (Seo et al., 2018).
Synthetic Methodologies
Studies have also explored the synthesis and structural characterization of N-methoxybenzyl derivatives of phenethylamine drugs, aiming to understand their chemical properties and potential applications in various fields (Zuba & Sekuła, 2013).
Pharmacology and Toxicology
Research into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including those related to this compound, has been conducted to understand their interaction with serotonin receptors and potential toxicological impacts (Eshleman et al., 2018).
Cardiotropic Effects
The adverse cardiac effects of certain N-methoxybenzyl derivatives have been evaluated in vitro and in vivo, providing important data on their safety profile and mechanisms of toxicity (Yoon et al., 2019).
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-7-5-6-12(10-13)11-18-16(20)17(21)19-14-8-3-4-9-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGBFJRTNVTQMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.